molecular formula C17H20N4O3S B2474370 N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide CAS No. 941927-15-7

N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Cat. No. B2474370
CAS RN: 941927-15-7
M. Wt: 360.43
InChI Key: HMMZEXHQRKDKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, also known as THU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. THU is a thiazole-based compound that has been shown to exhibit potent anticancer activity in various preclinical models.

Scientific Research Applications

Supramolecular Polymers and Cyclic Tetramers

Research on ureidopyrimidinones attached to a carbazole spacer highlights the formation of supramolecular polymers and well-defined cyclic tetramers. These structures are significant for their potential applications in materials science, including the development of novel polymeric materials with unique properties such as high viscosity or specific molecular arrangements. The cyclic tetramer formation is particularly interesting for creating belt-shaped molecular arrangements that could be relevant for nanotechnology and molecular engineering (Yang et al., 2011).

Heterocyclic Amides and Antimicrobial Activity

Studies on thiazole-based heterocyclic amides, such as N-(thiazol-2-yl)furan-2-carboxamide, have demonstrated antimicrobial activity. This research is crucial for pharmaceutical sciences, as it contributes to the development of new antimicrobial agents. The synthesis, molecular characterization, and evaluation of antimicrobial activity against various microorganisms indicate the potential of these compounds for further study in pharmacological and medical applications (Çakmak et al., 2022).

Antihypertensive Agents

The synthesis and pharmacological screening of thiazole derivatives as antihypertensive α-blocking agents exemplify the therapeutic potential of related chemical structures. These compounds' good antihypertensive activity and low toxicity highlight the importance of structural analogs in drug discovery and development, suggesting a pathway for the investigation of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide and its analogs in cardiovascular research (Abdel-Wahab et al., 2008).

properties

IUPAC Name

2-[(3-methylphenyl)carbamoylamino]-N-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-11-4-2-5-12(8-11)19-16(23)21-17-20-14(10-25-17)15(22)18-9-13-6-3-7-24-13/h2,4-5,8,10,13H,3,6-7,9H2,1H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMZEXHQRKDKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

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